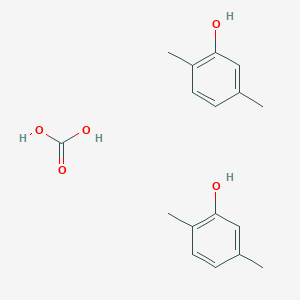

Carbonic acid;2,5-dimethylphenol

Description

2,5-Dimethylphenol (2,5-DMP; CAS 95-87-4) is a phenolic compound characterized by two methyl groups substituted at the 2- and 5-positions of the aromatic ring. It is a white crystalline solid (melting point: 73–75°C) with applications in pharmaceuticals, agrochemicals, and industrial synthesis . Notably, it is a high-value platform chemical derived from lignocellulosic biomass via catalytic processes, highlighting its role in sustainable chemistry . In biological systems, 2,5-DMP affects intracellular Ca²⁺ signaling in prostate cancer cells and exhibits fungicidal properties, though its cytotoxicity is independent of Ca²⁺ modulation . Environmental studies focus on its atmospheric reactivity, with a Henry’s law constant of 1.3 × 10⁻⁴ atm·m³/mol, indicating moderate volatility .

Properties

CAS No. |

92466-64-3 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

carbonic acid;2,5-dimethylphenol |

InChI |

InChI=1S/2C8H10O.CH2O3/c2*1-6-3-4-7(2)8(9)5-6;2-1(3)4/h2*3-5,9H,1-2H3;(H2,2,3,4) |

InChI Key |

PNPKHJRGIUDJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)O.CC1=CC(=C(C=C1)C)O.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Phosgene or Triphosgene

Reaction Overview

The direct reaction of 2,5-dimethylphenol with phosgene (COCl₂) or its safer alternative, triphosgene (bis(trichloromethyl) carbonate), is a classical method for synthesizing carbonate esters. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of phosgene.

Reaction Scheme :

$$ 2 \, \text{2,5-Dimethylphenol} + \text{COCl}_2 \rightarrow \text{Carbonic acid;2,5-dimethylphenol} + 2 \, \text{HCl} $$

Experimental Conditions

- Catalyst : Pyridine or triethylamine (to scavenge HCl).

- Solvent : Dichloromethane or toluene.

- Temperature : 0–5°C (to minimize side reactions).

- Yield : 70–85% (dependent on stoichiometric control and purity of reagents).

Table 1: Optimization Parameters for Phosgene Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Phenol:Phosgene) | 2:1.05 | Prevents excess phosgene |

| Reaction Time | 4–6 hours | Longer times risk decomposition |

| Catalyst Loading | 5–10 mol% | Neutralizes HCl, drives equilibrium |

Limitations :

Transesterification with Dialkyl Carbonates

Methodology

Transesterification between 2,5-dimethylphenol and dimethyl carbonate (DMC) or diphenyl carbonate (DPC) offers a safer, greener alternative. This method employs basic or metallic catalysts to facilitate alkoxy group exchange.

Reaction Scheme :

$$ 2 \, \text{2,5-Dimethylphenol} + \text{DMC} \rightarrow \text{this compound} + 2 \, \text{MeOH} $$

Catalytic Systems

- Homogeneous Catalysts : K₂CO₃, NaOH, or ionic liquids (e.g., [BMIM]OH).

- Heterogeneous Catalysts : MgO-Al₂O₃ mixed oxides or zeolites (reusable, high selectivity).

Table 2: Performance of Catalysts in Transesterification

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| K₂CO₃ | 180 | 78 | 92 |

| MgO-Al₂O₃ (3:1) | 200 | 85 | 97 |

| [BMIM]OH | 150 | 82 | 95 |

Advantages :

Enzymatic Synthesis Using Lipases

Biocatalytic Approach

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of 2,5-dimethylphenol with dimethyl carbonate under mild conditions. This method is eco-friendly but less explored industrially.

Conditions :

- Solvent : Solvent-free or tert-butanol.

- Temperature : 50–60°C.

- Yield : 60–75% (lower than chemical methods but with high enantioselectivity).

Challenges :

High-Pressure Carbonylation with CO₂

Green Chemistry Route

Direct carboxylation of 2,5-dimethylphenol with CO₂ under high pressure offers a sustainable pathway. This method requires strong bases (e.g., Cs₂CO₃) to deprotonate the phenol and activate CO₂.

Reaction Scheme :

$$ 2 \, \text{2,5-Dimethylphenol} + \text{CO}2 \rightarrow \text{this compound} + \text{H}2\text{O} $$

Table 3: CO₂ Carbonylation Parameters

| Pressure (MPa) | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 8 | 120 | Cs₂CO₃ | 45 |

| 12 | 150 | DBU | 55 |

| 15 | 180 | K₂CO₃/PEG | 65 |

Limitations :

Industrial-Scale Production and Purification

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Safety | Cost | Scalability |

|---|---|---|---|---|

| Phosgene Route | 85 | Low | Moderate | High |

| Transesterification | 82 | High | Low | High |

| Enzymatic | 70 | High | High | Low |

| CO₂ Carbonylation | 60 | Moderate | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,5-dimethylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert 2,5-dimethylphenol to its corresponding alcohols.

Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted phenols.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: Strong bases like sodium hydroxide and nucleophiles such as amines and thiols are commonly used.

Major Products:

Oxidation Products: Quinones and other oxidized phenolic compounds.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

The search results provide information on 2,5-dimethylphenol and a preparation method for 3,5-dimethylphenol, but none discuss "Carbonic acid;2,5-dimethylphenol" . Therefore, the following information pertains to 2,5-dimethylphenol.

2,5-Dimethylphenol

Overview: 2,5-Dimethylphenol, also known as C8H10O, is a dimethylphenol isomer .

Applications:

- 2,5-Dimethylphenol is used in synthesis .

- Dimethylphenols, including 2,5-dimethylphenol, are components of disinfectants, solvents, pharmaceuticals, insecticides, fungicides, and plasticizers .

Physical and Chemical Properties:

- Density: 0.9 g/cm3 at 75°C

- Explosion limit: 1.4 % (V)

- Flash point: 80 - 95 °C

- Melting point: 75 - 77 °C

- Vapor pressure: 0.208 hPa at 25 °C

- Solubility: Slightly soluble at 3.54 g/L

- Incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents . It corrodes steel, brass, copper, and copper alloys .

Safety and Hazards:

- Categories of danger: Toxic, corrosive, and dangerous for the environment .

- Hazard Classes and Categories:

- Health Hazards: Exposure symptoms include severe irritation and burns of the skin and eyes, respiratory tract irritation, dizziness, stomach pain, exhaustion, coma, and potential liver or kidney damage . Inhalation may lead to burning sensations, coughing, wheezing, laryngitis, and shortness of breath, and can be fatal due to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis and pulmonary edema .

- It is highly toxic by inhalation, ingestion, or skin absorption and corrosive to the mucous membranes, upper respiratory tract, eyes, and skin . When heated, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structural Isomers and Related Phenolic Compounds

Structural and Physicochemical Properties

Dimethylphenol isomers differ in methyl group positions, leading to distinct physical and chemical behaviors:

- Retention Indices : 2,5-DMP is distinguishable from 2,4-DMP via GC-MS after acetylation (retention time: 2,5-DMP acetate > 2,4-DMP acetate) .

- Antioxidant Capacity : 3,5-DMP exhibits the highest H-ORAC value (1.037), suggesting superior radical-scavenging activity compared to 2,5-DMP (0.847) .

- Hydrophobicity : All isomers share similar log P values (~2.4–2.5), indicating comparable solubility in lipid membranes .

Key Research Findings

Synthesis : 2,5-DMP is selectively synthesized from cellulose/hemicellulose using Fe₃O₄-based catalysts (yield: 12.8 wt%) , whereas 2,4-DMP is a byproduct of coal tar distillation .

Metabolism : Rat hepatic microsomes metabolize 2,5-DMP 30% faster than pulmonary microsomes, suggesting organ-specific detoxification pathways .

Environmental Fate : 2,5-DMP is undetected in post-reaction coking wastewater condensate, indicating complete degradation under high-temperature gasification .

Q & A

Basic Research Questions

Q. What are the key structural and chemical properties of 2,5-dimethylphenol that influence its reactivity in organic synthesis?

- Answer: 2,5-Dimethylphenol (CAS RN 95-87-4) is a di-substituted phenolic compound with hydroxyl and methyl groups at the 1, 2, and 5 positions on the benzene ring. Its molecular weight is 122.16 g/mol, with a melting point of 188–192°C . The electron-donating methyl groups enhance steric hindrance and reduce solubility in polar solvents, influencing its reactivity in alkylation or acylation reactions. The hydroxyl group enables participation in hydrogen bonding and electrophilic substitution reactions, critical for synthesizing derivatives like esters or ethers .

Q. How does the acidity of carbonic acid compare to phenol and its methyl-substituted derivatives like 2,5-dimethylphenol?

- Answer: Carbonic acid (pKa ≈ 6.4) is weaker than phenol (pKa ≈ 9.99) due to resonance stabilization of the phenoxide ion. Methyl substitution in 2,5-dimethylphenol increases electron density on the aromatic ring via inductive effects, further reducing acidity (estimated pKa ~10.5–11.0). This trend is confirmed by comparative titration experiments using UV-Vis spectroscopy or potentiometric methods .

Q. What methodologies are recommended for the synthesis and purification of 2,5-dimethylphenol in laboratory settings?

- Answer: Synthesis typically involves Friedel-Crafts alkylation of phenol with methanol under acidic catalysis (e.g., H₂SO₄) or methylation via Grignard reagents. Purification is achieved via vacuum distillation (bp ~215–220°C) or recrystallization using ethanol-water mixtures. Purity verification requires HPLC (C18 column, methanol-water mobile phase) or GC-MS (retention time ~8.5 min, m/z 122 for molecular ion) .

Advanced Research Questions

Q. How do methyl substituents in 2,5-dimethylphenol affect its antioxidant capacity compared to other phenolic compounds, and what methodological considerations are critical in H-ORAC assays?

- Answer: Methyl groups reduce antioxidant activity by steric hindrance of radical scavenging. H-ORAC assays for 2,5-dimethylphenol yield values of 0.847 µmol TE/µmol, lower than unsubstituted phenol (1.17 µmol TE/µmol). Key methodological considerations include:

- Standardizing fluorescein concentration and temperature (37°C).

- Using AAPH as a peroxyl radical initiator.

- Validating results with LC-MS to exclude degradation artifacts .

Data Table:

| Compound | H-ORAC (µmol TE/µmol) |

|---|---|

| Phenol | 1.17 |

| 2,5-Dimethylphenol | 0.847 |

| 3,5-Dimethylphenol | 1.04 |

Q. What experimental approaches are used to resolve discrepancies in the reported uptake coefficients of 2,5-dimethylphenol in atmospheric chemistry studies?

- Answer: Uptake coefficients (γ) for 2,5-dimethylphenol on aqueous surfaces vary due to pH-dependent solubility and surface reactivity. The wetted-wall flow tube technique coupled with UV absorption spectroscopy (λ = 270 nm) measures γ between 279–293 K. Discrepancies are addressed by:

- Controlling humidity (±2% RH) and ionic strength of the aqueous phase.

- Comparing results with computational models (e.g., COSMOtherm) to predict partitioning behavior .

Q. How can researchers design experiments to elucidate the metabolic pathways of 2,5-dimethylphenol in biological systems, considering interspecies variability?

- Answer: In vitro assays using liver microsomes (e.g., rat or human) with NADPH cofactors identify phase I metabolites (e.g., hydroxylated derivatives). LC-HRMS detects glucuronide/sulfate conjugates (phase II). Interspecies variability is assessed by comparing metabolic rates in microsomes from different organisms and using siRNA knockdowns to identify cytochrome P450 isoforms (e.g., CYP2E1) .

Q. What advanced analytical techniques are recommended for detecting trace levels of 2,5-dimethylphenol in environmental or biological samples, and how are interferences mitigated?

- Answer: Solid-phase microextraction (SPME) paired with GC-MS (SIM mode, m/z 122, 107) detects 2,5-dimethylphenol at ng/L levels in water. For biological matrices (e.g., urine), enzymatic hydrolysis (β-glucuronidase) followed by LC-ESI-MS/MS improves sensitivity. Interferences from co-eluting phenols (e.g., 2,4-dimethylphenol) are resolved using tandem mass transitions (122 → 77, 122 → 51) .

Q. How do computational chemistry models assist in predicting the environmental fate and degradation products of 2,5-dimethylphenol?

- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict reaction pathways for hydroxyl radical (•OH) oxidation, identifying major degradation products (e.g., 2,5-dimethyl-1,4-benzoquinone). Environmental persistence is modeled using EPI Suite, estimating a half-life of 12–48 hours in air (OH radical concentration: 1.5×10⁶ molecules/cm³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.